2-Azaniumyl-4-(diaminomethylideneamino)oxybutanoate 2-Azaniumyl-4-(diaminomethylideneamino)oxybutanoate L-canavanine is a non-proteinogenic L-alpha-amino acid that is L-homoserine substituted at oxygen with a guanidino (carbamimidamido) group. Although structurally related to L-arginine, it is non-proteinogenic. It has a role as a phytogenic insecticide and a plant metabolite. It derives from a L-homoserine. It is a conjugate base of a L-canavanine(1+). It is a tautomer of a L-canavanine zwitterion.
Canavanine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Canavanine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, canavanine is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 543-38-4
VCID: VC0532639
InChI: InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
SMILES: C(CON=C(N)N)C(C(=O)O)N
Molecular Formula: C5H12N4O3
Molecular Weight: 176.17 g/mol

2-Azaniumyl-4-(diaminomethylideneamino)oxybutanoate

CAS No.: 543-38-4

Inhibitors

VCID: VC0532639

Molecular Formula: C5H12N4O3

Molecular Weight: 176.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-Azaniumyl-4-(diaminomethylideneamino)oxybutanoate - 543-38-4

CAS No. 543-38-4
Product Name 2-Azaniumyl-4-(diaminomethylideneamino)oxybutanoate
Molecular Formula C5H12N4O3
Molecular Weight 176.17 g/mol
IUPAC Name (2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid
Standard InChI InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
Standard InChIKey FSBIGDSBMBYOPN-UHFFFAOYSA-N
Isomeric SMILES C(CON=C(N)N)[C@@H](C(=O)O)N
SMILES C(CON=C(N)N)C(C(=O)O)N
Canonical SMILES C(CON=C(N)N)C(C(=O)[O-])[NH3+]
Appearance Solid powder
Colorform Crystals from absolute alcohol
Melting Point 184.0 °C
184 °C
184°C
Physical Description Solid
Description L-canavanine is a non-proteinogenic L-alpha-amino acid that is L-homoserine substituted at oxygen with a guanidino (carbamimidamido) group. Although structurally related to L-arginine, it is non-proteinogenic. It has a role as a phytogenic insecticide and a plant metabolite. It derives from a L-homoserine. It is a conjugate base of a L-canavanine(1+). It is a tautomer of a L-canavanine zwitterion.
Canavanine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Canavanine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, canavanine is primarily located in the cytoplasm.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Solubility In water, 1.0X10+6 mg/L at 25 °C (est)
Very soluble in water
Insoluble in alcohol, ether, benzene
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (L)-Canavanine; AI3-52153; AI3 52153; AI352153
Vapor Pressure 3.18X10-8 mm Hg at 25 °C (est)
Reference 1: Ntuli SSBN, Gelderblom WCA, Katerere DR. The mutagenic and antimutagenic activity of Sutherlandia frutescens extracts and marker compounds. BMC Complement Altern Med. 2018 Mar 15;18(1):93. doi: 10.1186/s12906-018-2159-z. PubMed PMID: 29544492; PubMed Central PMCID: PMC5856389.
2: Krasuska U, Andrzejczak O, Staszek P, Bogatek R, Gniazdowska A. Canavanine Alters ROS/RNS Level and Leads to Post-translational Modification of Proteins in Roots of Tomato Seedlings. Front Plant Sci. 2016 Jun 14;7:840. doi: 10.3389/fpls.2016.00840. eCollection 2016. PubMed PMID: 27379131; PubMed Central PMCID: PMC4905978.
3: Nurcahyanti AD, Wink M. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells. PeerJ. 2016 Jan 7;4:e1542. doi: 10.7717/peerj.1542. eCollection 2016. PubMed PMID: 26839743; PubMed Central PMCID: PMC4734457.
4: Nurcahyanti AD, Wink M. Cytotoxic potentiation of vinblastine and paclitaxel by L-canavanine in human cervical cancer and hepatocellular carcinoma cells. Phytomedicine. 2015 Dec 15;22(14):1232-7. doi: 10.1016/j.phymed.2015.10.007. Epub 2015 Oct 30. PubMed PMID: 26655405.
PubChem Compound 439202
Last Modified Nov 11 2021
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